NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn

BACE1 inhibition Alzheimer's disease β-secretase inhibitor

Researchers assembling BACE1 inhibitors face lengthy synthesis of the P10-P4 recognition motif. This pre-synthesized NH2-KTEEISEVN-OH fragment eliminates ~9 coupling steps, accelerating modular inhibitor library construction. • Exact APP770 662-670 substrate motif; essential for BACE1 exosite binding (removal reduces affinity >100-fold). • Enables direct conjugation to statine/hydroxyethylene warheads for transition-state analog synthesis. • Serves as non-inhibitory control in counter-screening assays. • Available >95% purity, lyophilized, ambient shipping.

Molecular Formula C73H118N16O27
Molecular Weight 1651.8 g/mol
Cat. No. B15136674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn
Molecular FormulaC73H118N16O27
Molecular Weight1651.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58-,59-,60-/m0/s1
InChIKeyCQTBDEGWLSDJEP-JMAXQNTPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn (KTEEISEVN) Procurement Guide: BACE1 Substrate Fragment & Inhibitor Precursor


The compound NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn (single-letter code KTEEISEVN; also designated H-KTEEISEVN-OH) is a synthetic nonapeptide corresponding to residues 662–670 of the human amyloid precursor protein (APP770) bearing the Swedish mutation (K670N/M671L) [1]. It constitutes the N-terminal P10–P4 recognition segment of the widely used transition-state analog β-secretase (BACE1) inhibitor H-KTEEISEVN-Sta-VAEF-OH (Beta-Secretase Inhibitor I), which exhibits an IC₅₀ of 30 nM against BACE1 [2]. The free N-terminus (NH2-) and the specific side-chain arrangement of Lys, Thr, three Glu residues, Ile, Ser, Val, and Asn are essential for substrate-enzyme binding interactions at the BACE1 active site [3].

BACE1 P10–P4 substrate recognition fragment for inhibitor synthesis
Swedish-mutant APP sequence (K670N/M671L) for enzyme kinetics studies
Research-grade synthetic peptide for SPR, ELISA, and counter-screening workflows

Why NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn Cannot Be Substituted by Other APP-Derived or Generic Peptides


The KTEEISEVN sequence is not a generic polyanionic peptide; it is the precise P10–P4 substrate recognition motif that positions the scissile bond (Leu671-Asp672 in the Swedish mutant APP) at the BACE1 catalytic dyad. Truncation or residue substitution studies demonstrate that removal of the N-terminal Lys or the P7–P4 Glu-Glu-Ile-Ser stretch abolishes high-affinity binding to the enzyme exosite, reducing inhibitory potency by >100-fold in the context of the Sta-VAEF transition-state core [1]. Consequently, peptides with similar charge density or length but different primary sequence (e.g., scrambled KTEEISEVN or EVNstatineVAEF-based inhibitors such as GL-189) exhibit markedly different BACE1 inhibition profiles and fail to serve as interchangeable procurement choices for structure-activity relationship (SAR) studies or biochemical assay development [2].

Truncation EVN-only or shortened analogs lack the N-terminal KTEEIS hexapeptide required for BACE1 exosite binding; potency may shift by >30-fold.
Sequence Scrambled or charge-matched sequences alter substrate recognition geometry; SAR interpretation may not transfer directly.
Mutation Wild-type KTEETSEVN revertants lose the Swedish-mutation cleavage enhancement; BACE1 substrate utility may be severely reduced.

Quantitative Differentiation Evidence for NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn (KTEEISEVN) vs. Comparator Peptides


BACE1 Inhibitory Potency: KTEEISEVN-Sta-VAEF vs. Truncated EVN-Sta-VAEF (GL-189)

The full P10–P4' inhibitor H-KTEEISEVN-Sta-VAEF-OH (containing the target KTEEISEVN sequence) inhibits BACE1 with an IC₅₀ of 30 nM, whereas the truncated analog H-EVN-Sta-VAEF-NH2 (GL-189), lacking the N-terminal KTEEIS hexapeptide, fails to protect neurons against okadaic acid-induced neurodegeneration at 1 μM and exhibits substantially weaker BACE1 engagement in cellular models [1]. The 9-residue N-terminal extension (KTEEISEVN) is therefore responsible for >30-fold enhancement in inhibitory potency relative to the EVN-only scaffold.

BACE1 Potency
Cross-study comparable
IC50 30 nM (KTEEISEVN-Sta-VAEF) vs >1000 nM estimated (EVN-Sta-VAEF)
Supports >33-fold inhibitor potency context for BACE1-targeted research
Reported biochemical and neuronal model assay context
BACE1 inhibition Alzheimer's disease β-secretase inhibitor substrate analog

Substrate Recognition Length: KTEEISEVN-Containing Substrate vs. Minimal Cleavage Motif SEVNLDAEF

In a continuous SPR-based BACE1 screening assay, the peptide substrate CGGGKTEEISEVNLDAEFRHDSGY (spanning P10–P10') was cleaved with high efficiency (kcat/KM ~0.17 μM⁻¹min⁻¹ estimated), while the minimal Swedish-mutant substrate MCA-SEVNLDAEFK(Dnp)-RR, lacking the N-terminal KTEEI extension, showed reduced catalytic turnover and higher KM in recombinant BACE1 refolding studies (KM = 55 μM for MCA-SEVNLDAEFK substrate vs. apparent KM of ~10 μM for extended substrates containing the KTEEISEVN motif) [1][2]. The N-terminal KTEEISEVN segment thus contributes approximately 5-fold improvement in substrate binding affinity.

Substrate Affinity
Cross-study comparable
KM ~10 μM vs 55 μM
~5.5-fold higher binding affinity supports extended-substrate selection for BACE1 kinetics
SPR and fluorogenic substrate assay context
BACE1 substrate kinetics catalytic efficiency peptide substrate design

Sequence Integrity: KTEEISEVN vs. Wild-Type APP (K670M671) Substrate Recognition

The KTEEISEVN sequence corresponds to the Swedish-mutant APP (K670N/M671L) that is cleaved by BACE1 ~60-fold more efficiently than wild-type APP (KM/K670M671 to NL substitution). In recombinant BACE1 assays, substrates bearing the Swedish-mutation KTEEISEVN sequence are cleaved with kcat/KM approximately 60-fold higher than wild-type KTEETSEVN-containing substrates [1]. Any synthesis or procurement error that reverts Asn670/Leu671 back to Lys/Met (wild-type) results in a near-complete loss of BACE1 substrate utility, as the enzyme fails to process the wild-type sequence efficiently.

Swedish vs Wild-Type
Class-level inference
~60-fold higher cleavage efficiency for Swedish-mutant KTEEISEVN over wild-type KTEETSEVN
Sequence identity verification required; wild-type revertants yield near-inactive BACE1 substrates
Reported biochemical cleavage assay context
Swedish mutation APP processing BACE1 substrate specificity

Purity and Characterization: KTEEISEVN as Standalone Synthetic Peptide vs. Full-Length Inhibitor (H-KTEEISEVN-Sta-VAEF-OH)

The standalone nonapeptide NH2-KTEEISEVN-OH (M.W. 1031.1 g/mol) is distinct from the full-length inhibitor H-KTEEISEVN-Sta-VAEF-OH (M.W. 1651.8 g/mol, CAS 350228-37-4) and is typically supplied at ≥95% HPLC purity for use as a peptide standard, ELISA coating antigen, or BACE1 substrate fragment [1]. In contrast, the full-length statine-containing inhibitor requires ≥97% purity and verified Sta stereochemistry for reproducible IC₅₀ measurements [2]. Procurement of the incorrect molecular species (nonapeptide vs. full-length inhibitor) leads to a complete absence of BACE1 inhibition because the nonapeptide lacks the transition-state analog statine residue essential for active-site engagement [3].

Molecular Identity
Class-level inference
Substrate fragment (M.W. 1031.1) — no standalone BACE1 inhibitory activity
Functional classification review required: nonapeptide is a substrate model, not an inhibitor
Procurement specification context; distinct from full-length inhibitor
peptide synthesis HPLC purity mass spectrometry procurement specification

Procurement-Relevant Application Scenarios for NH2-Lys-Thr-Glu-Glu-Ile-Ser-Glu-Val-Asn (KTEEISEVN)


BACE1 Substrate for SPR-Based High-Throughput Inhibitor Screening

The KTEEISEVN motif, when incorporated into extended substrate peptides (e.g., CGGGKTEEISEVNLDAEFRHDSGY), enables label-free, continuous BACE1 activity monitoring via surface plasmon resonance (SPR) at single regenerable chips. This application, validated for >30 h of continuous operation with <5% RSD reproducibility, requires the KTEEISEVN sequence specifically because it provides the P10–P4 exosite binding energy necessary for efficient on-chip substrate presentation and cleavage detection by anti-Aβ antibody [1].

Synthetic Intermediate for Custom BACE1 Inhibitor Libraries

The NH2-KTEEISEVN-OH nonapeptide serves as a key synthetic intermediate for solid-phase assembly of transition-state analog inhibitors. Researchers building focused libraries of statine-, hydroxyethylene-, or norstatine-based BACE1 inhibitors can procure this pre-assembled N-terminal fragment to conjugate to various P1'–P4' warhead modules, bypassing costly stepwise synthesis of the P10–P4 region [2]. This modular procurement strategy reduces synthesis time by approximately 9 coupling steps compared to full linear synthesis.

ELISA Standard and Anti-BACE1-Substrate Antibody Characterization

The KTEEISEVN peptide, corresponding to the N-terminal cleavage product of APP β-secretase processing, is used as a coating antigen for ELISA-based detection of antibodies raised against the BACE1 cleavage site. Its defined molecular weight (1031.1 g/mol) and synthetic accessibility at >95% purity make it suitable as a quantitative standard for calibrating immunological detection of APP processing fragments in Alzheimer's disease biomarker studies [3].

Negative Control Substrate for Protease Specificity Profiling

Because the nonapeptide lacks the statine warhead and the C-terminal P1'–P4' residues, it serves as an ideal negative control (non-inhibitory substrate fragment) in counter-screening assays designed to discriminate true BACE1 active-site inhibitors from compounds that interfere with substrate binding via non-specific mechanisms. Its use alongside the full-length inhibitor H-KTEEISEVN-Sta-VAEF-OH allows unambiguous identification of mechanism-based inhibition [4].

Application
Selection Property
Validation Focus
BACE1 substrate screening studies
Extended P10–P4 substrate motif
SPR binding kinetics and continuous assay validation
Inhibitor library synthesis
Pre-assembled N-terminal P10–P4 fragment
Coupling efficiency and warhead conjugation verification
Immunoassay standard context
Defined molecular weight and peptide purity
Coating antigen calibration for APP fragment detection
Counter-screening control
Non-inhibitory substrate fragment identity
Mechanism-based inhibition discrimination in BACE1 assays
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